Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate
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Overview
Description
Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.6 g/mol . It is a derivative of furo[2,3-c]pyridine, characterized by the presence of a chlorine atom at the 7th position and a methyl ester group at the 2nd position of the carboxylate group
Scientific Research Applications
Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Safety and Hazards
Preparation Methods
The synthesis of Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 7-chloro-2-hydroxyfuro[2,3-c]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Mechanism of Action
The mechanism of action of Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes . For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 7-bromofuro[2,3-c]pyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
Methyl 7-fluorofuro[2,3-c]pyridine-2-carboxylate: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.
Methyl 7-iodofuro[2,3-c]pyridine-2-carboxylate: The presence of iodine can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPJBFPKADCTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315362-88-9 |
Source
|
Record name | methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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